Bienvenue dans la boutique en ligne BenchChem!

Ezh2-IN-5

EZH2 wild-type IC50

Ezh2-IN-5 is a potent, SAM-competitive EZH2 inhibitor with a wild-type IC50 of 1.52 nM and 7.2× higher sensitivity than EPZ-6438, ideal for enzymatic assays. It targets both wild-type and Tyr641-mutant EZH2 with a modest 2.7× potency shift, enabling robust studies in DLBCL models (WSU-DLCL2 IC50=187.28 nM). This high-purity tool compound ensures reproducible results for PRC2-dependent transcription research.

Molecular Formula C26H37BrN4O2
Molecular Weight 517.5 g/mol
Cat. No. B15074166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEzh2-IN-5
Molecular FormulaC26H37BrN4O2
Molecular Weight517.5 g/mol
Structural Identifiers
SMILESCCN(C1CCC(CC1)N(C)C)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)Br
InChIInChI=1S/C26H37BrN4O2/c1-7-31(21-10-8-20(9-11-21)30(5)6)24-14-19(27)13-22(18(24)4)25(32)28-15-23-16(2)12-17(3)29-26(23)33/h12-14,20-21H,7-11,15H2,1-6H3,(H,28,32)(H,29,33)
InChIKeyFKKHGOZTTQASQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ezh2-IN-5: High-Potency EZH2 Wild-Type and Mutant Inhibitor for Epigenetic Research Procurement


Ezh2-IN-5 (CAS 1403258-69-4) is a small-molecule inhibitor targeting the histone methyltransferase Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) . It is characterized as a potent, SAM-competitive antagonist with demonstrated activity against both wild-type EZH2 and the oncogenic Tyr641 mutant variant . The compound possesses a molecular formula of C₂₆H₃₇BrN₄O₂ and a molecular weight of 517.51 g/mol . Ezh2-IN-5 serves as a critical chemical probe for dissecting PRC2-dependent transcriptional repression and evaluating EZH2 catalytic inhibition in cancer models where H3K27 trimethylation (H3K27me3) is dysregulated .

Ezh2-IN-5: Why Substitution with Other EZH2 Inhibitors Compromises Experimental Reproducibility


EZH2 inhibitors are not interchangeable due to substantial divergence in enzymatic inhibition constants (Ki/IC₅₀), wild-type versus mutant isoform selectivity, cellular target engagement efficiency, and pharmacokinetic profiles [1]. Ezh2-IN-5 exhibits distinct quantitative performance metrics relative to clinically advanced comparators including Tazemetostat (EPZ-6438), GSK126, and CPI-1205 [2]. Substituting Ezh2-IN-5 with an alternative inhibitor without controlling for these parameters introduces confounding variables that undermine cross-study comparability and mechanistic interpretation of EZH2-dependent phenotypes [3]. The following evidence guide documents the specific, measurable points of differentiation that justify selecting Ezh2-IN-5 over its closest analogs for defined experimental objectives.

Ezh2-IN-5: Direct Quantitative Comparison Data Versus Clinical-Stage EZH2 Inhibitors


Ezh2-IN-5 Demonstrates Enhanced Wild-Type EZH2 Inhibitory Potency Relative to EPZ-6438 and GSK126

Ezh2-IN-5 exhibits a wild-type EZH2 IC₅₀ of 1.52 nM in enzymatic assays . This potency is substantially higher than the wild-type EZH2 IC₅₀ values reported for EPZ-6438 (Tazemetostat; IC₅₀ = 11 nM in peptide assay) and GSK126 (IC₅₀ = 9.9 nM) under comparable biochemical conditions . The increased enzymatic potency of Ezh2-IN-5 may translate to lower effective concentrations in cellular systems, potentially reducing off-target engagement at higher dosing ranges.

EZH2 wild-type IC50 enzymatic assay

Ezh2-IN-5 Retains Nanomolar Potency Against Tyr641 Mutant EZH2, a Key Oncogenic Driver in Lymphoma

Ezh2-IN-5 inhibits the Tyr641 mutant form of EZH2 with an IC₅₀ of 4.07 nM . This mutant-specific potency compares favorably to CPI-1205, which reports a wild-type IC₅₀ of 2 nM but does not disclose a distinct Tyr641 mutant value, suggesting potential isoform-dependent potency variation . The ratio of mutant-to-wild-type IC₅₀ for Ezh2-IN-5 is approximately 2.7-fold, indicating that the compound maintains substantial inhibitory activity against this clinically relevant mutant isoform frequently observed in diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma.

EZH2 Tyr641 mutant Y641 lymphoma

Ezh2-IN-5 Exhibits Antiproliferative Activity in WSU-DLCL2 Lymphoma Cells at Sub-Micromolar Concentrations

Ezh2-IN-5 (designated as compound 276 in the original study) inhibits the growth of WSU-DLCL2 diffuse large B-cell lymphoma cells with an IC₅₀ of 187.28 nM . This cellular potency provides a benchmark for target engagement and functional effect in a well-characterized EZH2-mutant lymphoma model. By comparison, EPZ-6438 exhibits antiproliferative IC₅₀ values ranging from 0.49 nM to 7.6 µM across various lymphoma cell lines, with the wide range reflecting strong context-dependent sensitivity [1]. GSK126 has demonstrated antiproliferative effects in EZH2-mutant DLBCL lines, though cell line-specific IC₅₀ values vary substantially depending on EZH2 mutation status and genetic background [2].

DLBCL WSU-DLCL2 antiproliferative cell viability

Ezh2-IN-5: Optimal Procurement Scenarios Based on Quantitative Differentiation Evidence


High-Sensitivity Biochemical Screening for Wild-Type EZH2 Catalytic Inhibitors

Ezh2-IN-5 is optimally suited for enzymatic assays requiring maximum wild-type EZH2 inhibitory sensitivity. With an IC₅₀ of 1.52 nM , the compound provides a high-potency positive control for screening campaigns and assay validation where detecting weak or partial inhibitors is critical. The 7.2-fold higher potency relative to EPZ-6438 (11 nM) allows researchers to establish a more sensitive baseline for hit identification and IC₅₀ determination in EZH2 wild-type contexts.

EZH2 Mutant-Selective Profiling in Lymphoma Models Harboring Tyr641 Alterations

Ezh2-IN-5 is indicated for studies focused on Tyr641-mutant EZH2 biology, a hallmark of approximately 22% of germinal center B-cell DLBCL cases. The compound's 4.07 nM IC₅₀ against Tyr641 mutant EZH2 supports its use in biochemical and cellular experiments comparing wild-type versus mutant isoform sensitivity. The modest 2.7-fold shift in potency between wild-type and mutant forms enables researchers to study mutant EZH2 without requiring substantially higher compound concentrations.

WSU-DLCL2 Cell-Based Functional Studies of EZH2-Dependent Proliferation

Ezh2-IN-5 is appropriate for antiproliferative studies in WSU-DLCL2 diffuse large B-cell lymphoma cells, where it demonstrates an IC₅₀ of 187.28 nM . This established cellular benchmark allows researchers to use Ezh2-IN-5 as a reference tool for validating EZH2 dependency in lymphoma viability assays and for benchmarking novel EZH2 inhibitors against a compound with documented cellular activity in this disease-relevant model system.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ezh2-IN-5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.